chemical structure and properties of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde
chemical structure and properties of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde
An In-depth Technical Guide to 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde: Structure, Properties, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The isoxazole scaffold is a well-established pharmacophore, and the specific substitution pattern of this molecule offers a unique combination of reactivity and potential biological activity. This document details the compound's chemical structure, physicochemical properties, synthetic pathways, and spectroscopic characterization. Furthermore, it explores its reactivity, potential for derivatization, and its role as a versatile building block in the design of novel therapeutic agents. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research and development endeavors.
Introduction: The Prominence of the Isoxazole Scaffold
The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. Its presence in numerous approved drugs and clinical candidates underscores its importance as a privileged scaffold. The unique electronic properties of the isoxazole ring, coupled with the diverse substitution patterns it can accommodate, allow for the fine-tuning of steric, electronic, and pharmacokinetic properties of a molecule. The title compound, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, is a particularly interesting derivative, featuring a reactive carbaldehyde group and two chlorine atoms that can serve as synthetic handles or contribute to biological activity.
Chemical Structure and Physicochemical Properties
Chemical Identity
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Systematic Name: 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde
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Molecular Formula: C₁₀H₅Cl₂NO₂
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Molecular Weight: 242.06 g/mol
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Canonical SMILES: C1=CC(=CC(=C1)C2=NOC(=C2C=O)Cl)Cl
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InChI Key: YWJQFZDBHZWXRN-UHFFFAOYSA-N
Physicochemical Characteristics
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 242.06 g/mol | PubChem |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 240.9752 | PubChem |
| Topological Polar Surface Area | 49.9 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Complexity | 277 | PubChem |
Synthesis and Mechanistic Considerations
The synthesis of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde can be achieved through a multi-step process, often starting from readily available precursors. A common and efficient method involves the Vilsmeier-Haack formylation of a corresponding 3-(3-chlorophenyl)-5-hydroxyisoxazole, followed by chlorination.
Synthetic Strategy: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles. In this context, the starting material, 3-(3-chlorophenyl)-5-hydroxyisoxazole, is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the C4 position. The subsequent chlorination of the hydroxyl group at the C5 position yields the final product. The choice of the Vilsmeier-Haack reaction is strategic due to its high regioselectivity for the C4 position of the isoxazole ring, which is activated by the hydroxyl group at C5.
Detailed Synthetic Protocol
Step 1: Synthesis of 3-(3-chlorophenyl)-5-hydroxyisoxazole This precursor can be synthesized via the condensation of 3-chlorobenzohydroximoyl chloride with an appropriate acetoacetate derivative.
Step 2: Formylation and Chlorination
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To a solution of 3-(3-chlorophenyl)-5-hydroxyisoxazole in an appropriate solvent (e.g., dichloromethane), add the Vilsmeier reagent (prepared in situ from POCl₃ and DMF) at a controlled temperature (typically 0 °C).
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Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is carefully quenched with ice water and neutralized.
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The crude product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
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The resulting solid is then purified by column chromatography or recrystallization to yield 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde.
Synthetic and Purification Workflow
The overall process from starting materials to the purified final compound is depicted in the following workflow diagram.
Caption: Synthetic and purification workflow for 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde.
Spectroscopic Characterization
Confirmation of the chemical structure of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton in the region of 9.5-10.5 ppm. The aromatic protons of the 3-chlorophenyl group will appear as a complex multiplet in the aromatic region (7.0-8.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the aldehyde carbonyl carbon around 180-190 ppm. The carbons of the isoxazole ring and the 3-chlorophenyl group will resonate in their expected regions.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. A strong absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde. The C=N stretching of the isoxazole ring will appear around 1600-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 242.06 g/mol , along with characteristic isotopic peaks due to the presence of two chlorine atoms.
Chemical Reactivity and Synthetic Utility
The presence of the aldehyde group at the C4 position makes 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde a versatile intermediate for further chemical transformations.
Reactions of the Aldehyde Group
The formyl group can undergo a wide range of reactions, including:
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Oxidation: to the corresponding carboxylic acid.
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Reduction: to the primary alcohol.
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Reductive amination: to form various substituted amines.
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Wittig reaction: to introduce a carbon-carbon double bond.
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Condensation reactions: with active methylene compounds.
These transformations allow for the introduction of diverse functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Potential for Derivatization in Drug Discovery
The strategic placement of reactive functional groups makes this compound an excellent starting point for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Derivatization potential of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde.
Biological and Therapeutic Potential
While specific biological activity data for 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is not extensively reported in publicly available literature, the isoxazole scaffold is present in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The presence of the 3-chlorophenyl group is also a common feature in many bioactive molecules. Therefore, this compound represents a promising starting point for the development of novel therapeutic agents.
Safety and Handling
As with any chemical compound, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a valuable heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. Its well-defined structure, coupled with the reactivity of its functional groups, makes it an attractive building block for the synthesis of diverse molecular architectures. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers looking to utilize this compound in their work.
References
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PubChem. (n.d.). 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
